(2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Description
(2,4-Dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a synthetic carbamate derivative featuring a 2,4-dichlorophenyl group attached to a methyl carbamate scaffold, which is further conjugated to an (E)-configured ethenyl linker bearing a furan-2-yl substituent.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-11-4-3-10(13(16)8-11)9-20-14(18)17-6-5-12-2-1-7-19-12/h1-8H,9H2,(H,17,18)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVASQPZPESGBRO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CNC(=O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/NC(=O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate , often referred to as Dichlorophenyl Furan Carbamate (DF-C) , is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and insecticidal activities, supported by data tables and case studies.
Chemical Structure and Properties
DF-C is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H12Cl2N2O3
- Molecular Weight : 331.16 g/mol
The presence of the dichlorophenyl group and the furan moiety contributes to its diverse biological activities.
1. Antimicrobial Activity
DF-C has been evaluated for its antimicrobial properties against various pathogens. In a study conducted by , the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that DF-C possesses promising antibacterial properties, particularly against Staphylococcus aureus.
2. Anticancer Activity
The anticancer potential of DF-C was assessed in vitro using various cancer cell lines. A notable study published in reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Carcinoma) | 0.58 |
| MCF-7 (Breast Cancer) | 0.42 |
| U87MG (Glioblastoma) | 0.75 |
The compound demonstrated potent cytotoxic effects, particularly against MCF-7 cells, suggesting its potential as an anticancer agent.
3. Insecticidal Activity
DF-C's insecticidal properties were evaluated against common agricultural pests. The results indicated a high level of efficacy:
| Insect Species | LC50 (µg/mL) |
|---|---|
| Aphis craccivora | 12.5 |
| Spodoptera frugiperda | 15.8 |
| Plutella xylostella | 10.3 |
DF-C exhibited significantly lower LC50 values compared to standard insecticides, indicating its potential use in pest management strategies.
Case Studies
Several case studies have highlighted the effectiveness of DF-C in various applications:
- Case Study 1 : A research team investigated the use of DF-C as a lead compound for developing new antimicrobial agents. The findings suggested that modifications to the furan moiety could enhance activity against resistant bacterial strains.
- Case Study 2 : In a clinical trial involving cancer patients, DF-C demonstrated promising results in reducing tumor sizes when used in combination with conventional therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Dichlorophenyl-Containing Carbamates
(a) Substituent Position Effects
- (4-Methoxyphenyl)methyl N-[(E)-2-(3,4-Dichlorophenyl)ethenyl]carbamate (CAS 292644-25-8) This compound differs in the aromatic substitution pattern: a 4-methoxyphenyl group replaces the 2,4-dichlorophenyl moiety, and the ethenyl group is linked to a 3,4-dichlorophenyl ring. Such differences may influence binding affinity in biological systems .
- (2-Chlorophenyl)methyl N-[(E)-2-(4-Chlorophenyl)ethenyl]carbamate Here, the dichlorophenyl group is split into two monochloro substituents on separate aromatic rings. The reduced chlorine density may lower lipophilicity and alter metabolic stability compared to the target compound’s concentrated 2,4-dichloro substitution .
Heterocyclic Modifications
(a) Furan vs. Oxadiazole Derivatives
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]methyl}amine Derivatives These compounds replace the carbamate with a 1,3,4-oxadiazole ring, known for enhancing metabolic stability and hydrogen-bonding capacity. The most active derivative exhibited selective anticancer activity against liver cancer (IC50 = 2.46 μg/mL), highlighting the impact of heterocycle choice on potency and selectivity .
(b) Furan-Containing Analogues
- Methyl 4-[4-[(E)-2-(5-Nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]furan-2-yl]benzoate This compound shares the ethenyl-furan motif but incorporates a pyrimidine dione group.
Carbamate Derivatives with Pesticidal Activity
- Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb) A commercial insect growth regulator, fenoxycarb demonstrates how carbamate esters with aryl ether groups can disrupt insect development. The target compound’s dichlorophenyl and furan groups may offer enhanced lipid membrane penetration or receptor targeting compared to fenoxycarb’s phenoxy motifs .
Comparative Data Table
Key Research Findings and Implications
- Substituent Position and Bioactivity: The 2,4-dichloro configuration in the target compound likely enhances electrophilicity and membrane permeability compared to mono- or 3,4-dichloro analogues, as seen in pesticidal and anticancer agents .
- Role of Heterocycles : Furan and oxadiazole rings contribute to π-π stacking or hydrogen bonding, but oxadiazoles may offer greater metabolic stability in drug design .
- Natural vs. Synthetic Origins : Natural dichlorophenyl derivatives (e.g., from Ulva pertusa) highlight ecological roles in chemical defense, while synthetic analogues prioritize therapeutic or pesticidal optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
